molecular formula C16H17N3O4 B3046206 N4-benzoyl-2',3'-dideoxycytidine CAS No. 120885-60-1

N4-benzoyl-2',3'-dideoxycytidine

Cat. No.: B3046206
CAS No.: 120885-60-1
M. Wt: 315.32 g/mol
InChI Key: YGZQYMMFALYKCO-GXTWGEPZSA-N
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Description

Context of Nucleoside Analogs in Contemporary Research

Nucleoside analogs are a cornerstone of modern biomedical research and therapeutics. These compounds are structurally similar to naturally occurring nucleosides, the building blocks of DNA and RNA. nih.govtaylorandfrancis.com This structural mimicry allows them to be recognized by cellular enzymes involved in nucleic acid synthesis. However, subtle modifications to the sugar or base components of these analogs often lead to the termination of DNA or RNA chain elongation, thereby inhibiting the replication of viruses or the proliferation of cancer cells. nih.govnih.govyoutube.com

The development of nucleoside analogs has been instrumental in the management of various viral infections, including those caused by the human immunodeficiency virus (HIV), hepatitis B and C viruses, and herpes simplex virus. nih.govnih.gov In cancer chemotherapy, nucleoside analogs function as antimetabolites, interfering with the DNA synthesis of rapidly dividing cancer cells. ontosight.aitaylorandfrancis.com Contemporary research continues to explore new nucleoside analogs with improved specificity for viral or cancerous targets, aiming to enhance their therapeutic efficacy while minimizing effects on healthy host cells. ontosight.aiyoutube.com

Classification and Structural Features within Dideoxynucleosides

N4-benzoyl-2',3'-dideoxycytidine belongs to the class of compounds known as dideoxynucleosides (ddNs). The defining structural feature of a dideoxynucleoside is the absence of hydroxyl (-OH) groups at both the 2' and 3' positions of the sugar moiety, typically a ribose or deoxyribose ring. wikipedia.org

In natural deoxynucleotides, the 3'-OH group is crucial for the formation of a phosphodiester bond with the 5'-phosphate group of the incoming nucleotide, a reaction catalyzed by DNA polymerases that extends the DNA chain. wikipedia.org The absence of this 3'-OH group in dideoxynucleosides means that once incorporated into a growing DNA strand, no further nucleotides can be added. wikipedia.org This leads to the premature termination of DNA synthesis, a mechanism famously exploited in the Sanger method of DNA sequencing. wikipedia.orgtaylorandfrancis.com

Key Structural Features of Dideoxynucleosides:

FeatureDescriptionSignificance in Research
Absence of 2'-Hydroxyl Group The sugar is a deoxyribose.Confers stability against alkaline hydrolysis compared to RNA.
Absence of 3'-Hydroxyl Group Prevents the formation of a phosphodiester bond.Acts as a chain terminator in DNA synthesis. wikipedia.org
Nucleobase Can be any of the four standard bases (A, G, C, T) or a modified base.Determines the base-pairing properties of the analog.

Rationale for N4-Benzoyl Modification in Cytidine (B196190) Derivatives for Academic Study

The N4-benzoyl modification on the cytidine base of this compound serves several important functions in the context of academic research, particularly in chemical synthesis and biological studies.

Cytosine has an exocyclic amine group at the N4 position which is nucleophilic. During the chemical synthesis of oligonucleotides (short DNA or RNA strands), this amine group can react with the activated phosphate (B84403) groups of other nucleotides in an undesired manner. The benzoyl group acts as a protecting group for this N4-amino group, preventing these side reactions and ensuring that the phosphodiester backbone is formed correctly. caymanchem.com

The addition of the bulky and hydrophobic benzoyl group can also influence the biological activity of the nucleoside analog. mdpi.com This modification can affect how the compound is transported into cells and how it interacts with the active sites of enzymes, such as viral reverse transcriptases or cellular DNA polymerases. ontosight.ai In some instances, such modifications can enhance the selectivity of the analog for viral enzymes over host cell enzymes. youtube.com Furthermore, the benzoyl group can be a site for further chemical derivatization, allowing researchers to create a library of related compounds to probe structure-activity relationships. researchgate.net

The synthesis of this compound often involves a multi-step process that includes the protection of the hydroxyl groups, benzoylation at the N4 position, and subsequent deprotection steps. These synthetic routes are of interest to organic chemists and medicinal chemists for developing more efficient and scalable methods for producing nucleoside analogs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c20-10-12-6-7-14(23-12)19-9-8-13(18-16(19)22)17-15(21)11-4-2-1-3-5-11/h1-5,8-9,12,14,20H,6-7,10H2,(H,17,18,21,22)/t12-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZQYMMFALYKCO-GXTWGEPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CO)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350423
Record name N4-benzoyl-2',3'-dideoxycytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730608
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

120885-60-1
Record name N4-benzoyl-2',3'-dideoxycytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Synthesis Methodologies for N4 Benzoyl 2 ,3 Dideoxycytidine

Established Synthetic Pathways

The synthesis of N4-benzoyl-2',3'-dideoxycytidine has been achieved through several established routes, primarily involving the selective modification of pre-existing nucleoside scaffolds. These methods rely on the principles of protecting group chemistry to achieve the desired regioselectivity.

Acylation Approaches Utilizing Cytidine (B196190) Precursors

A common and direct method for the synthesis of this compound involves the acylation of the exocyclic amino group of 2',3'-dideoxycytidine. This transformation requires the careful selection of reagents and reaction conditions to ensure that acylation occurs specifically at the N4-position of the cytosine base, leaving the 5'-hydroxyl group untouched.

One established approach is the "transient protection" method. In this strategy, the hydroxyl group of the sugar moiety is temporarily protected, typically as a silyl (B83357) ether. This transient protection directs the acylating agent to the desired exocyclic amino group. Following the N-acylation, the silyl protecting groups are easily removed under mild conditions. A representative, though adapted, procedure involves the following steps:

Silylation: The starting material, 2',3'-dideoxycytidine, is treated with a silylating agent, such as trimethylsilyl (B98337) chloride (TMSCl), in the presence of a base like pyridine (B92270). This transiently protects the 5'-hydroxyl group.

N-Benzoylation: Benzoyl chloride is then added to the reaction mixture. With the hydroxyl group masked, the benzoyl chloride selectively reacts with the more nucleophilic exocyclic amino group of the cytosine base.

Desilylation: The transient silyl ether is then hydrolyzed, often by the addition of water or a mild aqueous base, to regenerate the free 5'-hydroxyl group, yielding this compound.

StepReagentPurposeTypical Conditions
Silylation Trimethylsilyl chloride (TMSCl)Transient protection of the 5'-hydroxyl groupPyridine, room temperature
N-Benzoylation Benzoyl chlorideAcylation of the N4-amino groupPyridine, room temperature
Desilylation Water or dilute aqueous ammoniaRemoval of the silyl protecting groupRoom temperature

Protecting Group Chemistry in Nucleoside Synthesis

The synthesis of complex nucleoside derivatives like this compound is heavily reliant on the strategic use of protecting groups. These groups are temporarily introduced to shield reactive functional groups from unwanted side reactions, allowing for selective modification at other positions of the molecule.

In multi-step syntheses, particularly those involving the preparation of building blocks for oligonucleotide synthesis, the 5'-hydroxyl group of the deoxyribose moiety is often protected with a bulky, acid-labile group. The most commonly employed protecting group for this purpose is the 4,4'-dimethoxytrityl (DMT) group.

The introduction of the DMT group is typically achieved by reacting the nucleoside with dimethoxytrityl chloride (DMT-Cl) in the presence of a base, such as pyridine. The DMT group offers several advantages:

Selectivity: It reacts preferentially with the primary 5'-hydroxyl group over any secondary hydroxyl groups.

Stability: It is stable to a wide range of reaction conditions used in subsequent synthetic steps.

Facile Cleavage: It can be readily removed under mild acidic conditions, which is a critical feature in automated oligonucleotide synthesis.

The synthesis of the 5'-O-DMT protected version of the target compound, N4-benzoyl-5'-O-(4,4'-dimethoxytrityl)-2',3'-dideoxycytidine, is a key step in preparing it for use in solid-phase oligonucleotide synthesis.

Achieving regioselective N-benzoylation of the cytosine base is a critical step. When the 5'-hydroxyl group is protected, for instance with a DMT group, the benzoylation of the N4-amino group can be carried out more directly. The reaction is typically performed using benzoyl chloride in the presence of a base like pyridine. The pyridine acts as both a solvent and a scavenger for the hydrochloric acid generated during the reaction.

In cases where the hydroxyl groups are not protected, the transient silylation method, as described in section 2.1.1, is a powerful strategy to achieve regioselectivity. The temporary masking of the hydroxyl groups with silyl ethers effectively directs the benzoylating agent to the exocyclic amino group.

MethodKey ReagentsOutcome
Direct Benzoylation of 5'-Protected Nucleoside Benzoyl chloride, PyridineN4-benzoylation of the 5'-O-DMT-2',3'-dideoxycytidine
Transient Protection Method Trimethylsilyl chloride, Benzoyl chloride, PyridineRegioselective N4-benzoylation of unprotected 2',3'-dideoxycytidine

Conversion from Related Dideoxy and Didehydro Nucleosides

This compound can also be synthesized from related dideoxy and didehydro nucleoside analogues. One common strategy involves the catalytic hydrogenation of a 2',3'-didehydro-2',3'-dideoxynucleoside precursor.

For instance, a synthetic route can start from N4-benzoyl-2',3'-didehydro-2',3'-dideoxycytidine. The double bond in the sugar ring of this precursor can be reduced to a single bond through catalytic hydrogenation. This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas. This method provides a straightforward way to obtain the desired 2',3'-dideoxy product. However, it is important to note that if the N-benzoyl group is introduced after the hydrogenation step, the reaction of the N4-benzoylcytidine derivative under similar hydrogenation conditions might lead to a mixture of products. In such cases, a reversed sequence of deprotection followed by hydrogenation might be necessary to obtain the desired final product without the benzoyl group.

Advanced Synthetic Methodologies and Techniques

While the established pathways are robust, research continues to explore more efficient and environmentally friendly methods for the synthesis of modified nucleosides. For the synthesis of this compound and its analogs, advanced methodologies are being investigated, although specific examples for this exact compound are not yet widely reported.

Potential advanced methodologies could include:

Enzymatic Acylation: The use of enzymes, such as lipases or proteases, to catalyze the regioselective acylation of nucleosides is a growing area of interest. These biocatalytic methods can offer high selectivity under mild reaction conditions, reducing the need for extensive protecting group manipulations. While enzymatic acylation has been demonstrated for other nucleosides, its specific application to the N-benzoylation of 2',3'-dideoxycytidine remains an area for further exploration.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. The application of flow chemistry to nucleoside synthesis could lead to more efficient and reproducible methods for the preparation of compounds like this compound.

As the demand for modified oligonucleotides and nucleoside-based therapeutics continues to grow, the development of these and other advanced synthetic methodologies will be crucial for the efficient and sustainable production of key building blocks like this compound.

Solid-Phase Synthesis Applications

Solid-phase synthesis is the cornerstone for the construction of custom oligonucleotides. This compound is incorporated into these sequences to create modified DNA strands for mechanistic studies and diagnostics.

The predominant method for the chemical synthesis of oligonucleotides is phosphoramidite (B1245037) chemistry. mdpi.com This strategy allows for the sequential, high-efficiency addition of nucleotide building blocks to a growing chain anchored to a solid support, typically controlled pore glass (CPG) or polystyrene.

To be integrated into this process, this compound must first be converted into a reactive phosphoramidite monomer. This involves the protection of the 5'-hydroxyl group, commonly with a dimethoxytrityl (DMT) group, which can be easily removed under mild acidic conditions in each cycle of the synthesis. The key step is the phosphinylation of the 3'-position (which in this dideoxy compound is a hydroxyl group that is absent, thus the modification happens at the 5' position for linking to the solid support or the next nucleotide). The most common phosphoramidite moiety used is 2-cyanoethyl N,N-diisopropylphosphoramidite.

The resulting N4-benzoyl-5'-O-DMT-2',3'-dideoxycytidine-phosphoramidite is then ready for use in an automated DNA synthesizer. The coupling reaction, activated by a weak acid such as 1H-tetrazole or 4,5-dicyanoimidazole (B129182) (DCI), is highly efficient, often achieving coupling yields greater than 99%. mdpi.com The benzoyl protecting group on the cytidine base is stable throughout the synthesis cycles and is removed during the final deprotection step, typically using concentrated ammonia.

Table 1: Key Reagents in Phosphoramidite Synthesis

Reagent/Protecting GroupFunction
N4-Benzoyl (Bz) Protects the exocyclic amine of cytosine during synthesis.
Dimethoxytrityl (DMT) Protects the 5'-hydroxyl group; removed at the start of each coupling cycle.
2-Cyanoethyl Protects the phosphite (B83602) triester; removed during final deprotection.
1H-Tetrazole or DCI Activates the phosphoramidite for coupling to the 5'-hydroxyl of the growing chain.
Controlled Pore Glass (CPG) Solid support onto which the oligonucleotide is synthesized.

Automated DNA synthesizers have streamlined the process of creating oligonucleotides containing modified bases like this compound. researchgate.netnih.gov The synthesis occurs in a cyclical four-step process:

Deblocking (Detritylation): The DMT group is removed from the 5'-hydroxyl of the nucleotide bound to the solid support using a solution of a weak acid, such as trichloroacetic acid (TCA) in dichloromethane (B109758).

Coupling: The this compound phosphoramidite, dissolved in an anhydrous solvent like acetonitrile, is delivered to the synthesis column along with an activator. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.

Capping: To prevent unreacted chains from elongating in subsequent cycles, any failed sequences (with unreacted 5'-hydroxyl groups) are permanently blocked or "capped," typically using acetic anhydride (B1165640) and 1-methylimidazole.

Oxidation: The unstable phosphite triester linkage formed during coupling is oxidized to a more stable phosphotriester linkage using an oxidizing agent, commonly an iodine solution in the presence of water and pyridine.

This cycle is repeated until the desired oligonucleotide sequence is assembled. High-throughput synthesizers can perform these steps in parallel for hundreds or even thousands of different oligonucleotides simultaneously. nih.gov

Table 2: Standard Automated Synthesis Cycle

StepReagentsPurpose
1. DetritylationTrichloroacetic Acid (TCA) in DichloromethaneRemoves the 5'-DMT protecting group.
2. CouplingPhosphoramidite + Activator (e.g., Tetrazole)Adds the next nucleotide to the chain.
3. CappingAcetic Anhydride + 1-MethylimidazoleBlocks unreacted chains.
4. OxidationIodine SolutionStabilizes the newly formed internucleotide linkage.

Sustainable and Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly being applied to nucleoside and oligonucleotide synthesis to reduce environmental impact. huarenscience.com Traditional methods often rely on hazardous solvents and reagents. Sustainable approaches focus on several key areas:

Safer Solvents: Efforts are being made to replace hazardous solvents like dichloromethane and pyridine with more environmentally friendly alternatives, such as bio-derived solvents or water-based systems where possible. huarenscience.com

Atom Economy: Synthetic routes are being redesigned to be more efficient, reducing the number of steps and minimizing waste by maximizing the incorporation of starting materials into the final product. huarenscience.com

Greener Reagents: A sustainable protocol for the synthesis of 2',3'-dideoxynucleosides has been developed that replaces the hazardous tin-based reagent Bu3SnH in the radical deoxygenation step with the more environmentally friendly tris(trimethylsilyl)silane. nih.govnih.gov Similarly, the radical initiator AIBN can be substituted with 1,1'-azobis(cyclohexanecarbonitrile). nih.gov Enzymatic methods are also being explored for certain steps, as they operate under mild conditions and offer high selectivity, aligning with green chemistry principles. nih.gov

Considerations for Large-Scale Synthesis in Mechanistic Research

Mechanistic studies often require significant quantities of purified oligonucleotides containing specific modifications. Scaling up the synthesis of this compound and its subsequent incorporation into DNA from the research-level (micromole) to larger scales (millimole to gram or kilogram) presents several challenges. nih.govoligofastx.com

The solid-phase phosphoramidite method has been successfully scaled for the production of therapeutic oligonucleotides, and these advancements are applicable to research-grade materials. researchgate.net Key considerations include:

Solid Support: For large-scale synthesis, polymeric supports are often preferred over CPG due to their higher loading capacity and better performance under the mechanical stress of large-volume reagent flow. rsc.org

Reagent Stoichiometry and Cost: The cost of the modified phosphoramidite is a significant factor. Process optimization aims to reduce the excess of phosphoramidite and other reagents used in each coupling step without compromising the yield and purity of the final product. researchgate.net

Downstream Processing: Cleavage from the solid support, deprotection of the base and phosphate (B84403) groups, and subsequent purification by chromatography must be efficient and scalable to handle larger quantities of the crude product. An efficient process for the large-scale synthesis of a related compound, 5'-O-dimethoxytrityl-N4-benzoyl-5-methyl-2'-deoxycytidine, has been developed, demonstrating the feasibility of producing these building blocks in multi-kilogram quantities. nih.gov

Automated synthesis protocols have proven to be robust and scalable, allowing for the reliable production of modified oligonucleotides in the quantities needed for in-depth mechanistic research. researchgate.net

Biochemical Transformations and Mechanism of Action Studies

Enzymatic Metabolism and Hydrolysis Pathways

The conversion of N4-benzoyl-2',3'-dideoxycytidine into its active form is a critical process governed by cellular enzymes. As a prodrug, its design facilitates passage across cell membranes, with subsequent intracellular transformation initiating its biological activity.

The primary metabolic step for the activation of this compound is the cleavage of the benzoyl group from the N4-position of the cytidine (B196190) ring. This de-benzoylation is an enzymatic hydrolysis reaction that unmasks the parent nucleoside, 2',3'-dideoxycytidine (ddC). While the specific enzymes responsible for this biotransformation in human cells have not been exhaustively characterized for this particular compound, the process is generally mediated by non-specific cellular hydrolases, such as carboxylesterases or other amidases, which are abundant in various tissues and cellular compartments.

The reaction involves the hydrolytic cleavage of the amide bond linking the benzoyl moiety to the exocyclic amine of the cytosine base. This process is crucial, as the N4-benzoyl group renders the molecule pharmacologically inactive; its removal is the rate-limiting step for the subsequent activation of ddC. The efficiency of this enzymatic conversion can be influenced by the chemical nature of the acyl group, a principle often explored in research to modulate the release rate of the active drug.

The stability of this compound is dependent on pH. The amide linkage is susceptible to both acid- and base-catalyzed hydrolysis. Chemically, the compound exhibits greatest stability in a neutral to slightly acidic pH range (around pH 4-6), which is typical for many nucleoside prodrugs. nih.gov Under strongly acidic (pH < 2) or alkaline (pH > 9) conditions, the rate of chemical hydrolysis increases significantly, leading to the non-enzymatic release of ddC and benzoic acid.

Enzymatic hydrolysis, however, is most efficient at physiological pH (around 7.4), corresponding to the optimal functional environment for most intracellular hydrolases. The interplay between chemical stability and enzymatic lability is a key factor in prodrug design, ensuring that the compound remains intact long enough to reach target cells but is efficiently cleaved once inside.

Illustrative Stability Profile of this compound
pH ConditionDominant Hydrolysis PathwayRelative Rate of Hydrolysis (t1/2)Rationale
2.0Acid-Catalyzed ChemicalModerate (~ hours)Protonation of the amide carbonyl facilitates nucleophilic attack by water.
4.0Minimal ChemicalSlow (> 24 hours)Represents the pH of maximum chemical stability for many related compounds. nih.gov
7.4EnzymaticFast (< 1 hour in enzyme-rich environments)Optimal pH for cellular amidase/esterase activity.
7.4 (Acellular Buffer)Minimal ChemicalVery Slow (>> 24 hours)Demonstrates high chemical stability at physiological pH in the absence of enzymes.
10.0Base-Catalyzed ChemicalModerate-to-Fast (~ hours)Hydroxide ion acts as a potent nucleophile, directly attacking the amide carbonyl.

Once this compound enters a target cell and undergoes de-benzoylation to release 2',3'-dideoxycytidine (ddC), it enters the established metabolic pathway for ddC activation. This is a sequential phosphorylation cascade catalyzed by host cell kinases.

Initial Phosphorylation: ddC is first phosphorylated to 2',3'-dideoxycytidine 5'-monophosphate (ddCMP). This conversion is catalyzed by the enzyme deoxycytidine kinase (dCK). This step is often the rate-limiting step in the activation of ddC and related nucleoside analogs.

Second Phosphorylation: ddCMP is subsequently converted to 2',3'-dideoxycytidine 5'-diphosphate (ddCDP) by the enzyme cytidylate kinase (CMPK).

Final Phosphorylation: The final step is the phosphorylation of ddCDP to the active antiviral agent, 2',3'-dideoxycytidine 5'-triphosphate (ddCTP). This reaction is catalyzed by nucleoside diphosphate (B83284) kinase (NDPK).

The resulting ddCTP acts as a competitive inhibitor and a chain-terminating substrate for viral reverse transcriptases, which is the ultimate mechanism of action for the parent compound. The entire intracellular pathway for the prodrug is conceptualized as a two-stage process: prodrug cleavage followed by nucleoside activation.

Prodrug Design Principles Derived from this compound Analogs

The study of this compound and its analogs provides valuable insights into the principles of designing effective nucleoside prodrugs. The primary goal is to overcome the limitations of the parent drug, such as poor membrane permeability and susceptibility to premature degradation.

The design of this compound as a bioreversible derivative is a classic prodrug strategy aimed at improving drug delivery. Nucleoside analogs like ddC are relatively polar molecules and often exhibit poor passive diffusion across the lipophilic cell membrane.

The addition of the benzoyl group to the N4-position significantly increases the lipophilicity of the molecule. This chemical modification masks a polar amine group with a nonpolar aromatic moiety, facilitating enhanced transport across cellular membranes. mdpi.com The term "bioreversible" refers to the fact that this modification is temporary; the covalent bond is designed to be cleaved by enzymes within the target cell, releasing the active parent drug in a site-specific manner. This strategy ensures that the hydrophilic, active form of the drug is generated at the site of action, where it can be trapped and subsequently phosphorylated. mdpi.comnih.gov

Key Principles of Bioreversible Derivative Design
Design PrinciplePhysicochemical Effect of N4-Benzoyl GroupBiological Consequence
Increased LipophilicityMasks polar N-H group; adds aromatic ring.Enhanced passive diffusion across cell membranes.
Enzymatic LabilityCreates an amide bond susceptible to cellular hydrolases.Intracellular release of the active parent drug (ddC).
Chemical StabilityStable at physiological pH in the absence of enzymes.Prevents premature degradation in extracellular fluids, allowing time to reach target cells.
Metabolic TrappingRegeneration of the polar ddC inside the cell.The released ddC is less able to diffuse out of the cell and becomes a substrate for phosphorylation.

Research into analogs of this compound has demonstrated that the rate of prodrug conversion can be controlled by modifying the structure of the N4-acyl group. This allows for the tuning of the release rate of the active moiety, ddC. The mechanism of controlled release is based on altering the susceptibility of the N4-amide bond to enzymatic hydrolysis.

For example, studies on related N4-acyl-modified nucleosides have shown that the electronic properties of the acyl substituent influence the rate of cleavage. Attaching electron-withdrawing groups to the benzoyl ring can make the amide carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by hydrolases, potentially increasing the rate of ddC release. Conversely, electron-donating groups may decrease the rate of hydrolysis, leading to a slower, more sustained release of the active drug.

This principle allows researchers to design a series of prodrugs with varying activation kinetics. In research models, this can be used to study the relationship between the rate of intracellular drug release and biological activity. A slow-release prodrug might maintain a lower, but more sustained, intracellular concentration of the active ddCTP, while a rapid-release prodrug could achieve a high peak concentration more quickly. This controlled release mechanism is a powerful tool for optimizing the therapeutic profile of nucleoside analogs.

Interactions with Nucleic Acid Synthesis Machinery and Related Enzymes

The biological activity of nucleoside analogues like this compound is contingent upon their interaction with the cellular machinery responsible for nucleic acid synthesis. This involves recognition by DNA polymerases, incorporation into DNA strands, and transport across cellular membranes. The N4-benzoyl modification on the cytosine base introduces distinct steric and electronic properties that influence these interactions.

The phosphorylation of this compound to its 5'-triphosphate form is a prerequisite for its interaction with DNA polymerases. Once converted, this compound-5'-triphosphate can act as a substrate for various DNA polymerases. Research into related N4-acylated 2'-deoxycytidine (B1670253) triphosphates (dCAcylTPs) has shown that a variety of family A and B DNA polymerases efficiently recognize these compounds as substrates. nih.govfrontiersin.org

The recognition process is not always canonical. While these analogues can form the expected Watson-Crick base pair with a guanine (B1146940) (G) residue in the template strand, the acyl group at the N4 position can influence base-pairing fidelity. frontiersin.org Studies have revealed that for several DNA polymerases, including Taq, Klenow fragment (exo-), Bsm, and KOD XL, a strong base-pairing interaction can also occur between the N4-acyl-cytosine and an adenine (B156593) (A) in the template strand. nih.govfrontiersin.org This suggests that the polymerase active site can accommodate the N4-acylated base in a conformation that allows for this non-canonical pairing. However, the specificity can be enzyme-dependent; for instance, the proofreading phi29 DNA polymerase also utilizes dCAcylTPs but is particularly prone to forming the CAcyl•A base pair. nih.govfrontiersin.org

The general acceptance of 2',3'-dideoxynucleosides as substrates for DNA polymerases is a well-established mechanism for chain termination in antiviral and anticancer therapies. nih.gov The absence of a 3'-hydroxyl group on the sugar moiety, once incorporated, prevents the formation of the next phosphodiester bond, thereby halting DNA strand elongation. nih.gov The recognition of this compound by DNA polymerases is therefore a dual process, involving acceptance of both the modified base and the dideoxy sugar.

Following recognition, DNA polymerases can enzymatically incorporate the this compound monophosphate into the 3' end of a growing DNA strand. The efficiency of this incorporation is dependent on the specific polymerase used. As observed with N4-acylated 2'-deoxycytidine analogues, various DNA polymerases from families A and B are capable of efficiently catalyzing this reaction. nih.govfrontiersin.org

The ability of these enzymes to incorporate modified nucleotides is a valuable tool for the synthesis of modified DNA for applications such as specific labeling, aptamer selection, and photo-immobilization. nih.govfrontiersin.orgnih.gov The incorporation of a 2',3'-dideoxy analogue like this compound serves as a chain-terminating event, which is the basis of its therapeutic potential. nih.gov

The table below summarizes the behavior of different DNA polymerases with N4-acylated cytidine analogues, providing insight into how this compound might be processed.

DNA PolymerasePolymerase FamilySubstrate UtilizationBase Pairing Fidelity
TaqAEfficientForms both CAcyl•G and CAcyl•A pairs nih.govfrontiersin.org
Klenow fragment (exo-)AEfficientForms both CAcyl•G and CAcyl•A pairs nih.govfrontiersin.org
BsmAEfficientForms both CAcyl•G and CAcyl•A pairs frontiersin.org
KOD XLBEfficientForms both CAcyl•G and CAcyl•A pairs nih.govfrontiersin.org
phi29B (Proofreading)SuccessfulProne to forming CAcyl•A base pair nih.govfrontiersin.org

Terminal deoxynucleotidyl transferase (TdT) is a specialized DNA polymerase that differs from most other polymerases in that it does not require a template to add nucleotides to the 3' terminus of a DNA molecule. caymanchem.com This unique characteristic allows TdT to incorporate modified nucleotides, including N4-acylated analogues, with high efficiency.

Research has demonstrated that TdT is capable of incorporating a large number, potentially several hundred, of N4-acylated-deoxycytidine nucleotides onto the 3' end of a DNA strand. nih.govfrontiersin.org TdT catalyzes the repetitive addition of mononucleotides, and its activity can be influenced by cofactors. broadpharm.comadventbio.comresearchgate.net For instance, the presence of Co2+ in the reaction buffer can stimulate the tailing of 3'-ends, including blunt or recessed ends. adventbio.comresearchgate.net This robust, template-independent incorporation makes TdT a powerful tool in molecular biology for creating homopolymer tails and for labeling DNA ends. broadpharm.comresearchgate.net The ability of TdT to extensively incorporate N4-acylated cytidines underscores its high tolerance for modifications on the nucleobase.

For this compound to exert its biological effects, it must first enter the target cell by crossing the plasma membrane. The transport of hydrophilic nucleosides and their analogues is mediated by specialized membrane proteins known as nucleoside transporters (NTs). frontiersin.orgnih.gov There are two major families of NTs: the equilibrative nucleoside transporters (ENTs, SLC29 family) and the concentrative nucleoside transporters (CNTs, SLC28 family). nih.govfrontiersin.org

Equilibrative Nucleoside Transporters (ENTs) : These transporters facilitate the movement of nucleosides down their concentration gradient and are sodium-independent. nih.gov

Concentrative Nucleoside Transporters (CNTs) : These are symporters that actively transport nucleosides against a concentration gradient, typically using the sodium ion gradient as an energy source. frontiersin.orgfrontiersin.org

The specific transporter involved in the uptake of a nucleoside analogue can significantly influence its therapeutic efficacy. Studies on N4-acyl-modified 2',3'-dideoxy-5-fluorocytidine analogues, which are structurally very similar to this compound, provide strong evidence for their cellular uptake. nih.gov In these studies, the N4-acyl analogues were shown to be metabolized intracellularly to the 5'-triphosphate of the parent compound (D-D4FC-TP), a process that necessitates initial transport of the modified nucleoside into the cell. nih.gov This suggests that the N4-benzoyl group does not prevent the recognition and translocation of the dideoxycytidine analogue by cellular nucleoside transporters. The improved anti-HIV and anti-HBV activity of these N4-acylated compounds further supports that they are effectively transported into cells where they can be phosphorylated and interact with viral polymerases. nih.gov

Academic Research Applications and Design of Functionalized Derivatives

Application as a Modified Nucleoside Analog for Biochemical Probing

N4-benzoyl-2',3'-dideoxycytidine serves as a critical tool for probing the mechanisms of nucleic acid metabolism. As a member of the 2',3'-dideoxynucleoside class, its defining characteristic is the lack of a 3'-hydroxyl group on the sugar ring. This structural modification is fundamental to its primary application in biochemical studies. When the analog is phosphorylated within a cell to its active triphosphate form, it can be recognized by enzymes like DNA polymerases and reverse transcriptases. nih.gov However, once incorporated into a growing DNA chain, it acts as a potent chain terminator because the absence of the 3'-hydroxyl group prevents the formation of the subsequent phosphodiester bond required for chain elongation. nih.gov

The N4-benzoyl group plays a crucial, albeit temporary, role. It functions as a protecting group for the exocyclic amine of cytidine (B196190) during chemical synthesis, preventing unwanted side reactions. nih.gov This protection is vital for its use in applications like solid-phase oligonucleotide synthesis. After synthesis, the benzoyl group is typically removed under alkaline conditions to yield the final desired product. nih.gov

Role as a Precursor in the Synthesis of Functionalized Nucleic Acids

The structure of this compound makes it an ideal starting point for the creation of oligonucleotides with specific functionalities at the 3'-terminus. These functionalized nucleic acids are indispensable tools for studying DNA-protein interactions, diagnostics, and developing therapeutic agents.

Synthesis of 3'-Amino-Modified Oligonucleotides

This compound is a precursor to the synthesis of 3'-amino-2',3'-dideoxycytidine (B1198059) derivatives, which are valuable for introducing a reactive primary amine at the 3'-terminus of an oligonucleotide. The synthetic pathway typically involves the creation of a 3'-azido intermediate, such as N4-benzoyl-3'-azido-2',3'-dideoxycytidine. nih.govorganic-chemistry.org This azido (B1232118) group can then be chemically reduced to a primary amine.

Common methods for reducing azido groups to amines in nucleoside chemistry include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or reactions with reducing agents such as triphenylphosphine (B44618) (in a process known as the Staudinger reduction) or dithiothreitol (B142953) (DTT). prepchem.comnih.govnih.govthieme-connect.de For instance, the hydrogenation of a related compound, 3'-azido-2',3'-dideoxycytidine, is achieved using a 10% Pd/C catalyst to yield the 3'-amino product. prepchem.com The resulting 3'-amino group provides a nucleophilic handle for the post-synthetic attachment of various molecules, including fluorescent dyes, biotin, or other reporter groups. nih.gov

Synthesis of 3'-Thio-Modified Oligonucleotides (e.g., 3'-S-phosphorothiolate linkages)

A significant application of this compound is in the synthesis of oligonucleotides containing a 3'-S-phosphorothiolate linkage, where the 3'-bridging oxygen of the phosphodiester backbone is replaced by a sulfur atom. These analogs are valuable for probing the mechanisms of enzyme-catalyzed reactions involving nucleic acids.

The synthesis begins with the preparation of the key building block, N4-benzoyl-5′-O-dimethoxytrityl-2′,3′-dideoxy-3′-thiocytidine. This thionucleoside is then converted into its corresponding phosphorothioamidite. This specialized monomer can be incorporated into an oligonucleotide sequence using a fully automated DNA synthesizer. The coupling procedure for this phosphorothioamidite monomer uses routine activators and reagents, with research showing that an extended coupling time leads to high efficiency.

Table 1: Automated Synthesis of 3'-S-Phosphorothiolate Oligonucleotides
ParameterFindingSource
Precursor MonomerN4-benzoyl-5′-O-dimethoxytrityl-2′,3′-dideoxy-3′-thiocytidine phosphorothioamidite google.com
Synthesis MethodFully automated solid-phase synthesis google.com
ActivatorsRoutine activators such as ETT (Ethylthiotetrazole) google.com
Coupling Yield85-90% google.com
Synthesis ScaleDemonstrated on both 0.2 µmol and 1 µmol scales google.com

Utilization as a Reagent in Broader Organic Synthesis

While modified nucleosides can be versatile reagents in organic chemistry, the specific applications of this compound appear to be highly focused.

Applications in Glycosidation Reactions

The use of nucleoside analogs as glycosyl donors is a known strategy in the synthesis of more complex biomolecules. However, based on available research, the application of this compound in glycosidation reactions is not documented. This role is more commonly attributed to its related compound, N4-benzoyl-2'-deoxycytidine, which retains a hydroxyl group that can be involved in such reactions. The absence of hydroxyl groups at both the 2' and 3' positions in this compound limits its utility in this specific type of transformation.

Development of Advanced Research Probes and Tools

This compound and its functionalized derivatives are instrumental in the development of advanced probes for biochemical and diagnostic research. The ability to introduce unique functional groups at the 3'-terminus of an oligonucleotide opens up a wide array of possibilities for creating sophisticated molecular tools.

The 3'-amino and 3'-thio groups, introduced via the synthetic pathways described in section 4.2, serve as chemical handles for post-synthetic labeling. These reactive sites allow for the covalent attachment of various functional moieties. nih.gov For example, a primary amine at the 3'-end can be conjugated with N-hydroxysuccinimide (NHS) esters of fluorophores, such as Cyanine dyes (e.g., Cy5) or fluorescein (B123965) isothiocyanate (FITC), to create fluorescently labeled oligonucleotides. nih.gov These probes are essential for a range of applications, including:

Fluorescence Resonance Energy Transfer (FRET) studies to measure molecular distances and interactions.

Fluorescence Polarization assays to monitor binding events.

Cellular Imaging to visualize the localization and trafficking of nucleic acids within living cells.

By serving as the foundational precursor, this compound enables the tailored construction of these advanced probes, which are critical for exploring the complex structural and mechanistic aspects of nucleic acid biochemistry.

Considerations for Fluorescent Nucleoside Applications (based on related analogs)

The development of fluorescent nucleoside analogs (FNAs) is critical for studying the structure, dynamics, and interactions of nucleic acids in real-time. nih.gov While this compound is not intrinsically fluorescent, its chemical structure provides a platform for the design of fluorescent derivatives. The considerations for developing such derivatives are informed by extensive research on other fluorescent cytidine analogs. nih.gov

An ideal fluorescent nucleoside should possess several key characteristics. These include high fluorescence brightness, sensitivity to its local molecular environment, and a significant Stokes shift to minimize signal overlap. nih.gov For practical use, the analog must be amenable to conversion into a phosphoramidite (B1245037) for incorporation into oligonucleotides via automated solid-phase synthesis. Crucially, the modification should not significantly disrupt DNA duplex formation or interfere with recognition by enzymes like polymerases. nih.gov

Research on cytidine analogs such as Pyrrolo-dC (PdC) and 1,3-diaza-2-oxophenoxazine (B1259096) (tC°) reveals that their fluorescence is highly sensitive to the local environment, particularly to base pairing and stacking interactions. nih.gov For instance, the fluorescence of these analogs is often quenched when they are part of a stable, double-stranded DNA helix compared to when they are in a single-stranded region. nih.gov

For this compound, the N4-benzoyl group itself is primarily a protecting group used during synthesis. nih.gov While aromatic, the benzoyl moiety is not typically exploited for its fluorescent properties in this context and would likely act as a quencher. Therefore, a primary consideration for creating a fluorescent version would involve a strategy to replace or modify this group. One approach could involve post-synthetic modification after the benzoyl group is removed, attaching a known fluorophore to the now-free N4 amino group. Another strategy would be to design and synthesize a novel cytidine analog where the N4-acyl group is itself an environmentally sensitive fluorophore. The absence of the 2' and 3' hydroxyl groups is a fixed characteristic that makes the nucleoside a chain terminator, a feature that must be factored into the design of any experiment using its fluorescent derivatives.

Table 1: Key Design Considerations for Fluorescent Nucleoside Analogs

FeatureDesired PropertyRationale
Photophysics Bright fluorescence, large Stokes shift, environmental sensitivity.Ensures strong, easily detectable signal that reports on local changes (e.g., binding events). nih.govnih.gov
Synthetic Amenability Convertible to phosphoramidite form.Allows for incorporation into DNA sequences at specific sites using standard solid-phase synthesis. nih.gov
Structural Impact Minimal disruption to DNA duplex stability and structure.Ensures the probe does not alter the natural conformation of the nucleic acid being studied. nih.gov
Biochemical Compatibility Recognized by DNA polymerases and other enzymes.Enables enzymatic incorporation and use in a wide range of biochemical assays. nih.gov
Chemical Functionality Presence of modifiable handles for fluorophore attachment.Allows for the introduction of fluorescent properties if the core nucleoside is not intrinsically fluorescent.

Strategies for Specific Labeling of DNA Fragments and Molecular Recognition

The site-specific labeling of DNA is a powerful tool for studying molecular interactions, diagnostics, and constructing nanomaterials. acs.orgnih.gov this compound is ideally suited for a specific type of labeling strategy that leverages its two key structural features: the N4-benzoyl protecting group and the dideoxy sugar.

The primary strategy involves using the compound as a chain-terminating monomer in solid-phase oligonucleotide synthesis. The N4-benzoyl group serves as a standard protecting group for the exocyclic amine of cytidine, preventing unwanted side reactions during the automated synthesis cycles. nih.govnih.gov Its presence allows the nucleoside to be efficiently coupled to the growing DNA chain as a phosphoramidite.

The crucial modification is the absence of a 3'-hydroxyl group. When this dideoxynucleoside is incorporated into a growing DNA strand by a DNA polymerase or during chemical synthesis, no further nucleotides can be added. wikipedia.org This property of chain termination is the basis of the Sanger sequencing method and can be exploited for precise labeling. wikipedia.orgtaylorandfrancis.com

The process for specifically labeling the 3'-terminus of a DNA fragment is as follows:

Synthesis: A DNA oligonucleotide of a desired sequence is synthesized using standard solid-phase phosphoramidite chemistry. In the final coupling step, the this compound phosphoramidite is added.

Chain Termination: This step ensures that the full-length synthetic product is terminated precisely with the dideoxycytidine analog.

Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and all protecting groups, including the N4-benzoyl group on the terminal cytidine and the cyanoethyl groups on the phosphate (B84403) backbone, are removed using standard deprotection conditions, such as concentrated ammonium (B1175870) hydroxide. beilstein-journals.orgglenresearch.com

The result is a DNA fragment with a uniquely defined 3'-end, capped with 2',3'-dideoxycytidine. This specifically labeled fragment can then be used in molecular recognition studies. For example, it can be used as a substrate to study the interaction dynamics with DNA polymerases, which recognize the 3'-end but cannot extend it. nih.gov It can also be used to probe the binding requirements of exonucleases or other DNA-binding proteins that interact with the termini of DNA. The presence of the terminal dideoxynucleoside provides a stable and unambiguous endpoint for biophysical and biochemical assays.

Table 2: Strategy for 3'-End Labeling using this compound

StepProcedurePurposeKey Feature Utilized
1. Incorporation Couple this compound phosphoramidite at the final step of solid-phase synthesis.Introduce the modified nucleoside at a precise location.N4-benzoyl group protects the exocyclic amine for efficient coupling. nih.gov
2. Termination The incorporated nucleoside stops further chain elongation.Create a DNA fragment of a defined length with a modified 3'-terminus.Absence of the 3'-hydroxyl group (dideoxy feature). wikipedia.org
3. Deprotection Treat with a chemical base (e.g., ammonium hydroxide).Remove the benzoyl and other protecting groups to yield the final DNA molecule.Lability of the benzoyl group under standard deprotection conditions. glenresearch.com
4. Application Use the purified, 3'-terminated DNA in assays.Study interactions with proteins (e.g., polymerases) or other molecules at a specific DNA end.The terminal 2',3'-dideoxycytidine acts as a stable molecular recognition element.

Methodologies for Aptamer Selection and Engineering

Aptamers are single-stranded DNA or RNA molecules that fold into specific three-dimensional structures to bind to targets with high affinity and specificity. wikipedia.orgnih.gov They are generated through an in vitro selection process called Systematic Evolution of Ligands by EXponential Enrichment (SELEX). wikipedia.org The modification of nucleosides used in the SELEX process is a powerful strategy for engineering aptamers with enhanced properties, such as improved stability, affinity, or specific functional characteristics. nih.govnih.gov

The chain-terminating nature of 2',3'-dideoxycytidine (the deprotected form of this compound) can be exploited in a modified SELEX protocol, sometimes referred to as "Terminator-SELEX," to select for aptamers of a specific length or to engineer a defined 3'-terminus. The triphosphate form of the nucleoside, 2',3'-dideoxycytidine triphosphate (ddCTP), is recognized by DNA polymerases as a substrate but terminates synthesis upon incorporation. wikipedia.org

The methodology involves modifying the amplification step of the SELEX process:

Binding and Elution: A random DNA library is incubated with the target molecule. Non-binding sequences are washed away, and the bound sequences are eluted.

Modified PCR Amplification: The eluted sequences are amplified by PCR. However, the reaction mixture includes not only the standard deoxynucleoside triphosphates (dATP, dGTP, dTTP) but also a carefully controlled mixture of dCTP and ddCTP.

Stochastic Termination: During amplification, the DNA polymerase will incorporate nucleotides to create complementary strands. At positions where a guanine (B1146940) (G) exists in the template strand, the polymerase will incorporate a cytosine. It will randomly incorporate either dCTP, allowing the chain to continue, or ddCTP, which terminates the chain.

Selection of Truncated Aptamers: This process generates a pool of aptamers that are truncated at specific cytosine residues. By controlling the ratio of dCTP to ddCTP, the probability of termination can be modulated. This pool of 3'-terminated aptamers is then used in the next round of selection.

This approach allows for the selection of aptamers where a specific length or a 3'-terminal cytosine is critical for binding activity. Engineering a defined terminus can be crucial, as the ends of an aptamer are often involved in forming the specific secondary structures (e.g., stems and loops) required for target recognition. By forcing termination at certain points, the SELEX process can be guided to explore structural motifs that might otherwise be underrepresented in a standard selection protocol.

Table 3: Comparison of Standard SELEX and Terminator-SELEX

StepStandard DNA SELEXTerminator-SELEXPurpose of Modification
Library Random ssDNA library with fixed primer regions.Random ssDNA library with fixed primer regions.No change.
Binding/Elution Incubate library with target, wash, and elute binders.Incubate library with target, wash, and elute binders.No change.
Amplification PCR with standard dNTPs (dATP, dCTP, dGTP, dTTP).PCR with dATP, dGTP, dTTP, and a mix of dCTP and ddCTP.To generate a pool of aptamers truncated at C positions. wikipedia.org
Resulting Pool Full-length amplified sequences.A mix of full-length and 3'-terminated sequences.Introduces selective pressure for aptamers functional at shorter lengths.
Aptamer Outcome Selection based purely on binding of full-length sequences.Selection of aptamers where binding may be enhanced or dependent on a specific length or 3'-end structure.Engineering of aptamers with potentially higher specificity or novel binding modes.

Analytical and Characterization Methodologies for N4 Benzoyl 2 ,3 Dideoxycytidine

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in verifying the identity and structural integrity of N4-benzoyl-2',3'-dideoxycytidine. They provide detailed information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a principal technique for the structural confirmation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to ensure the correct assembly of the molecule, from the sugar moiety to the nucleobase and its protective group. Analysis confirms the presence and retention of the N4-benzoyl group and verifies the specific β-D-erythro-pentofuranosyl configuration of the dideoxy sugar ring. While specific chemical shift data is not broadly published, the purpose of the analysis is well-defined.

Table 1: Application of NMR Spectroscopy in Structural Verification

Technique Part of Molecule Analyzed Purpose of Analysis
¹H NMR Benzoyl Group Protons Confirms the presence and electronic environment of the aromatic protons on the benzoyl protecting group.
Cytosine Base Protons Verifies the protons on the pyrimidine (B1678525) ring (e.g., H-5 and H-6).
Dideoxyribose Protons Confirms the signals corresponding to the sugar ring protons (H-1', H-2', H-3', H-4', H-5'), ensuring the absence of a 3'-hydroxyl proton.
¹³C NMR Benzoyl Group Carbons Identifies the carbonyl carbon and the aromatic carbons of the benzoyl group.
Cytosine Base Carbons Verifies the carbons of the pyrimidine ring (e.g., C2, C4, C5, C6).

Mass spectrometry is critical for determining the molecular weight of this compound and assessing its purity by detecting potential byproducts. The compound has a molecular formula of C₁₆H₁₇N₃O₄ and a molecular weight of approximately 315.32 g/mol . High-Resolution Mass Spectrometry (HRMS) is particularly valuable for confirming the exact molecular weight and elemental composition. Techniques like MALDI-TOF mass spectrometry are also used to validate the successful incorporation of the benzoylated nucleoside during oligonucleotide synthesis.

Table 2: Mass Spectrometry Parameters for this compound

Parameter Description Expected Value / Application
Molecular Formula C₁₆H₁₇N₃O₄ Used for exact mass calculation.
Molecular Weight ~315.32 g/mol Basis for identifying the molecular ion peak.
Ionization Mode Electrospray (ESI) or MALDI Commonly used for nucleoside analysis.
Expected [M+H]⁺ Ion ~ m/z 316.1 The protonated molecular ion observed in positive ion mode.
Application Molecular Weight Confirmation Verifies the identity of the synthesized compound.

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are indispensable for both the purification of this compound after synthesis and the quantitative assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound with high precision. Reverse-phase HPLC is typically employed to separate the compound from starting materials, reagents, and any side products.

Table 3: Typical HPLC Method for Purity Analysis

Parameter Condition Purpose
Column Reverse-phase C18 Provides a nonpolar stationary phase for effective separation of the moderately polar compound from impurities.
Mobile Phase Water/Acetonitrile gradient with 0.1% Trifluoroacetic Acid (TFA) The gradient allows for the elution of compounds with varying polarities. TFA is used as an ion-pairing agent to improve peak shape.
Detector UV Monitors the elution of the compound by detecting the absorbance of the pyrimidine and benzoyl chromophores.

| Application | Purity Quantification | Accurately determines the percentage purity of the final product, often required to be >98%. |

Following its synthesis, crude this compound is purified using column chromatography. This technique separates the target compound from unreacted reagents and byproducts on a preparative scale. Given its structural similarity to related nucleosides, silica (B1680970) gel is the standard stationary phase for this purification process. For the related compound N4-benzoyl-2'-deoxycytidine, a mobile phase gradient of ethyl acetate (B1210297) in hexanes is effective, which is a method also applicable to the dideoxy analog.

The nonpolar silica gel adsorbs the compounds, and a gradual increase in the polarity of the solvent mixture allows for the sequential elution of components based on their polarity, effectively isolating the desired product.

In Vitro Enzymatic Activity Assays for Biotransformation Studies

In vitro enzymatic assays are crucial for studying the biochemical activity and metabolic fate of this compound. The compound is designed as a prodrug that can be biotransformed into an active antiviral agent. nih.gov

Key enzymatic studies focus on its interaction with viral enzymes and its conversion in biological media. The compound is a known inhibitor of reverse transcriptase, a critical enzyme for retroviral replication. Its mechanism of action stems from the absence of a 3'-hydroxyl group, which, upon incorporation into a growing DNA strand, prevents the formation of a phosphodiester bond and causes chain termination.

Kinetic assays are performed to understand the nature of this inhibition, revealing a competitive inhibition pattern against reverse transcriptase. Furthermore, primer-extension experiments are utilized to quantitatively measure the efficiency of DNA chain termination caused by the compound. Studies have also investigated the enzymatic regeneration of the active compound (DDCN) from its N4-benzoyl prodrug in the presence of various enzyme preparations, including human plasma, to assess its potential for sustained release in a biological system. nih.gov

General Purity and Stability Evaluation Protocols for Research Compounds

The assessment of purity and stability for research-grade compounds like this compound follows established principles in analytical chemistry, often guided by international standards such as those from the International Council for Harmonisation (ICH) for pharmaceuticals, which are adapted for a research context. kymos.comnih.gov These protocols are crucial for identifying and quantifying impurities, understanding degradation pathways, and establishing appropriate storage conditions and re-test dates.

Purity Assessment

The purity of this compound is primarily determined using chromatographic techniques, with High-Performance Liquid Chromatography (HPLC) being the most prevalent method. sigmaaldrich.comumich.edu HPLC allows for the separation of the main compound from any synthesis-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is essential for resolving the active compound from its potential degradants. While a specific, universally adopted method for this compound is not publicly documented, a typical approach for a related dideoxycytidine analogue, zalcitabine, can be adapted. nih.gov The method's specificity, linearity, accuracy, precision, and sensitivity are validated to ensure reliable results. nih.gov

Below is a representative HPLC method that could be adapted for the analysis of this compound.

Table 1: Representative HPLC Parameters for Purity Analysis

Parameter Value
Column Reversed-phase C18, 4.6 x 250 mm, 5 µm
Mobile Phase Methanol: 0.01 M Sodium Phosphate (B84403) Monobasic (NaH2PO4) (85:15, v/v), adjusted to pH 4.62
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Injection Volume 20 µL
Column Temperature Ambient

Table 2: Representative ¹H NMR Chemical Shifts for a Related Benzoylated Cytidine (B196190) Analog Note: Data is for N4-benzoylcytidine and serves as an estimation.

Proton Assignment Chemical Shift (ppm) in DMSO-d6
NH (amide) 11.2
H-6 (pyrimidine) 8.53
H-5 (pyrimidine) 7.36
Benzoyl (ortho) 8.03
Benzoyl (meta/para) 7.53 - 7.64
H-1' (anomeric) 5.85

Mass Spectrometry (MS): Mass spectrometry is employed to confirm the molecular weight of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can also aid in structural elucidation. The expected monoisotopic mass of this compound (C₁₆H₁₇N₃O₄) is approximately 315.1219 g/mol . Mass spectrometry data for the related N4-benzoyl-2'-deoxycytidine shows characteristic fragments that would also be expected for this compound, such as the benzoyl cation (m/z 105) and protonated cytosine base fragments. nih.gov

Table 3: Representative Mass Spectrometry Data for a Related Benzoylated Deoxycytidine Analog Note: Data is for N4-benzoyl-2'-deoxycytidine and serves as an estimation.

Ion m/z (Observed)
[M+H]⁺ 332.1241
Benzoyl Cation 105.0334
Protonated Benzamide 122.0498

Stability Assessment

Stability studies are critical to determine the shelf-life and appropriate storage conditions for this compound. These studies typically involve long-term stability testing under recommended storage conditions and accelerated stability testing (forced degradation studies) to predict degradation pathways. creative-biogene.comformulationbio.com

Long-Term Stability: Long-term stability studies are conducted under controlled temperature and humidity conditions, as recommended by ICH guidelines (e.g., 25°C/60% RH or 5°C). formulationbio.com The purity of the compound is monitored at specific time intervals to assess for any degradation. For many research-grade nucleoside analogues, storage at -20°C is recommended to ensure long-term stability. restek.com Lyophilization can also be a method to enhance the long-term stability of modified nucleosides. nih.gov

Forced Degradation Studies: Forced degradation studies are performed to understand the intrinsic stability of the molecule and to generate potential degradation products. nih.gov These studies expose the compound to more extreme conditions than those used for long-term testing. The conditions are based on ICH guidelines and are adapted for the specific compound. kymos.com

Table 4: Representative Conditions for Forced Degradation Studies

Stress Condition Reagent/Condition Duration
Acid Hydrolysis 0.1 M HCl 24 hours at 60°C
Base Hydrolysis 0.1 M NaOH 2 hours at room temperature
Oxidation 3% H₂O₂ 24 hours at room temperature
Thermal Degradation 80°C (solid state) 48 hours

| Photostability | UV light (254 nm) and visible light | 24 hours |

The degradation products formed under these stress conditions are then analyzed by a stability-indicating HPLC method to determine the extent of degradation and to characterize the impurities. For this compound, potential degradation pathways could include hydrolysis of the benzoyl group to yield 2',3'-dideoxycytidine, or cleavage of the glycosidic bond.

Storage and Handling: Based on the stability data, appropriate storage conditions are recommended. For most research-grade nucleoside analogues like this compound, it is advisable to store the solid compound in a well-sealed container at -20°C, protected from light and moisture. restek.com Once in solution, samples should be used promptly or stored at low temperatures for short periods to minimize degradation.

Future Research Directions and Unaddressed Challenges in N4 Benzoyl 2 ,3 Dideoxycytidine Research

Exploration of Novel Chemical Modifications and Their Synthetic Accessibility

The foundational structure of N4-benzoyl-2',3'-dideoxycytidine serves as a scaffold for further chemical innovation. Future research is geared towards creating novel analogs with potentially enhanced biological activity, greater specificity, or improved pharmacokinetic properties. The primary sites for modification are the sugar moiety and the cytidine (B196190) base.

Key research objectives include:

Modifications at the 3' and 5' Positions: Introducing different functional groups in place of or in addition to the existing structure can dramatically alter the molecule's function. For example, analogs such as N4-Benzoyl-3'-amino-2',3'-dideoxycytidine and 3'-Azido-N4-benzoyl-2',3'-dideoxycytidine represent a shift from a simple chain terminator to a molecule with new chemical handles. adventbio.comnih.gov These groups could be used for conjugation to other molecules or to modulate interactions with target enzymes.

Modifications of the Benzoyl Group: Altering the N4-acyl group by substituting the benzoyl ring with other aromatic or aliphatic moieties can fine-tune the electronic and steric properties of the nucleobase. This can impact base pairing, stacking interactions, and enzyme recognition.

C5-Position Modifications: The C5 position of the pyrimidine (B1678525) ring is another viable target for modification. Introducing groups at this position can create nucleotides with novel functionalities, such as bearing negatively charged reporter groups for diagnostic applications. mdpi.com

The synthetic accessibility of these novel derivatives remains a significant challenge. The synthesis of nucleoside analogs is often a multi-step process involving complex protection and deprotection strategies. A major goal is the development of more efficient, scalable, and stereoselective synthetic routes. Green chemistry approaches, such as using recyclable catalysts like polyethylene (B3416737) glycol (PEG-400) for benzoylation reactions, could offer more sustainable and convenient methodologies, potentially improving yields and reducing byproducts. ijirset.com Overcoming the complexities of these syntheses is crucial for making novel analogs available for widespread biological testing.

Compound Name Modification Site(s) Potential Impact
N4-Benzoyl-3'-amino-2',3'-dideoxycytidine3' position of the sugarIntroduces a reactive amino group for conjugation or altered enzyme interaction. nih.gov
3'-Azido-N4-benzoyl-2',3'-dideoxycytidine3' position of the sugarThe azido (B1232118) group can be used in 'click' chemistry for bioconjugation. adventbio.com
C5-Modified dCTP AnaloguesC5 position of the baseAllows attachment of reporter groups for diagnostic and biotechnological tools. mdpi.com

Advanced Characterization of Biochemical Interactions and Enzyme Recognition

While the general mechanism of action for dideoxynucleosides as chain terminators is well-established, a more profound understanding of the specific interactions of this compound is required. mdpi.comresearchgate.net This involves moving beyond qualitative descriptions to quantitative analysis of its engagement with key cellular enzymes.

Future research should focus on:

Enzyme-Substrate Co-crystallization: Obtaining high-resolution crystal structures of this compound triphosphate bound to the active site of target polymerases (e.g., viral reverse transcriptases or human DNA polymerases) would provide invaluable insights. Such structures could reveal the precise orientation of the benzoyl group within the active site and its influence on binding affinity and the catalytic step.

Enzyme Kinetics and Inhibition Studies: Detailed kinetic analysis is needed to determine the inhibition constants (Kᵢ) and incorporation efficiencies of the molecule with various polymerases. This would allow for a quantitative comparison of its potency against different viral and cellular enzymes, which is critical for understanding its selectivity. Studies on related analogs have shown that different polymerases can incorporate N4-acyl-deoxycytidine nucleotides with varying efficiencies.

Role of the N4-Benzoyl Group: A key unaddressed question is the precise role of the N4-benzoyl group in the biological context. While it serves as a protecting group during chemical synthesis, its impact on biochemical interactions is less clear. It may sterically or electronically hinder recognition by certain enzymes, or conversely, form favorable interactions within the enzyme's active site. Research is needed to dissect these effects from those of the dideoxy sugar.

Interaction with Repair Enzymes: Since chain-terminating nucleoside analogs can be considered DNA damaging agents, their interaction with cellular DNA repair machinery is a critical area of study. mdpi.comresearchgate.net Research has shown that some repair enzymes can excise incorporated analogs, representing a mechanism of drug resistance. mdpi.com Understanding if and how this compound is recognized and removed by enzymes like exonucleases is essential.

Development of Next-Generation Methodologies for In-Depth Study

Advancing the study of this compound requires the adoption and development of cutting-edge research methodologies that can probe its structure and function with greater precision.

Standard Analytical Techniques: Foundational analysis will continue to rely on established methods. High-Performance Liquid Chromatography (HPLC) is essential for assessing purity, while Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable for confirming the compound's structural integrity.

Computational Modeling and Simulation: This represents a powerful next-generation approach.

Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid methods can be used to simulate chemical reactions, such as the incorporation of the nucleotide into a growing DNA chain by a polymerase. nih.gov This allows for the detailed study of transition states and reaction energetics that are inaccessible to purely experimental techniques.

Molecular Dynamics (MD) Simulations: All-atom or coarse-grained MD simulations can model the dynamic behavior of the nucleoside, both free and incorporated into DNA. nih.gov These simulations can reveal how the compound affects DNA structure, flexibility, and its interactions with proteins, providing insights into its mechanism of action at a molecular level. nih.govyoutube.com Platforms like VDNA-Lab, which simulate DNA dynamics, exemplify the trend toward powerful in-silico tools. scitepress.org

Advanced Spectroscopy: Techniques like Förster Resonance Energy Transfer (FRET) could be employed to study conformational changes in DNA or polymerases upon the binding or incorporation of the analog in real-time.

Methodology Application to this compound Research Key Insights
HPLC, NMR, HRMSPurity assessment and structural verification. Confirms identity and quality of synthetic batches.
QM/MM SimulationsModeling the enzymatic incorporation into DNA. nih.govElucidates reaction barriers and transition state geometries.
Molecular DynamicsSimulating the analog within a DNA strand or enzyme active site. nih.govReveals effects on DNA structure, flexibility, and protein interactions.
Advanced Spectroscopy (e.g., FRET)Real-time monitoring of binding events and conformational changes.Provides kinetic and dynamic information on molecular interactions.

Potential Interdisciplinary Applications in Synthetic Biology and Biotechnology

The unique properties of this compound as a chain-terminating nucleoside position it as a valuable tool for interdisciplinary fields like synthetic biology and biotechnology. These fields aim to design and construct new biological parts, devices, and systems. nih.gov

Future directions for application include:

Controlling Synthetic Genetic Circuits: Synthetic biology often involves the creation of artificial gene circuits that can perform logical operations. Chain-terminating analogs could be used as external control elements or "kill switches" to regulate DNA replication and transcription within these engineered systems. For example, their introduction could halt a process in a controlled manner, allowing for temporal control over the circuit's function.

Probing DNA Replication and Repair: The ability to be incorporated into DNA and block synthesis makes this compound and its derivatives powerful molecular probes. mdpi.com They can be used to intentionally stall replication forks at specific points, enabling detailed study of the cellular response to replication stress and the mechanisms of DNA repair.

Development of Novel Selection Systems: In biotechnology, selection markers are crucial for identifying cells that have been successfully engineered. Novel systems could be designed where the survival or death of a cell is dependent on the incorporation or exclusion of a chain-terminating analog, providing a new tool for genetic screening and selection.

DNA Nanotechnology: The precise assembly of DNA nanostructures relies on the controlled synthesis of specific oligonucleotide sequences. The N4-benzoyl group is already used as a protecting group in this context. The chain-terminating property of the dideoxy sugar could be further exploited as a "capping" agent to precisely terminate the growth of a DNA strand during the assembly of complex nanostructures.

The application of this compound in these areas leverages its fundamental biochemical activity to enable the engineering of biological systems, highlighting its potential beyond traditional therapeutic roles.

Q & A

What is the functional role of the N4-benzoyl group in N4-benzoyl-2',3'-dideoxycytidine during oligonucleotide synthesis?

The N4-benzoyl group serves as a protective moiety for the exocyclic amine of cytidine during solid-phase oligonucleotide synthesis. This modification prevents unwanted side reactions, such as nucleobase oxidation or unintended coupling, by introducing steric hindrance and altering electronic properties. The benzoyl group is typically removed under alkaline conditions (e.g., ammonium hydroxide treatment) post-synthesis to regenerate the native cytidine structure .

Methodological Insight : To validate the efficacy of this protection, researchers often use MALDI-TOF mass spectrometry or HPLC to compare the purity and yield of oligonucleotides synthesized with and without the N4-benzoyl modification.

How does the absence of 3'-hydroxyl groups in this compound influence its mechanism as a chain terminator in viral replication studies?

The lack of a 3'-hydroxyl group prevents the formation of a phosphodiester bond during DNA elongation, leading to premature termination of viral DNA synthesis. This mechanism is critical in studying HIV reverse transcriptase inhibitors, as the compound competes with natural dCTP for incorporation into nascent DNA strands. In vitro assays, such as primer-extension experiments, are used to quantify termination efficiency .

Advanced Consideration : Researchers must account for cellular kinase activity, which phosphorylates the parent compound to its active triphosphate form (ddCTP). Kinetic studies using radiolabeled substrates (e.g., [³H]-dCTP) can elucidate competitive inhibition dynamics .

What experimental strategies are recommended to address stability issues of this compound derivatives in aqueous solutions?

This compound derivatives are prone to hydrolysis, particularly at the glycosidic bond under alkaline conditions. Stability can be enhanced by:

  • pH Optimization : Maintaining solutions at pH 4–6 to minimize base-catalyzed degradation.
  • Low-Temperature Storage : Storing lyophilized compounds at ≤ -20°C with desiccants to prevent moisture-induced hydrolysis .

Validation Method : Accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) coupled with LC-MS monitoring of degradation products (e.g., free cytidine or benzamide) .

How can researchers optimize coupling efficiency when incorporating this compound into automated phosphoramidite-based oligonucleotide synthesis?

Coupling efficiency depends on:

  • Activator Selection : Using 1H-tetrazole or 5-ethylthio-1H-tetrazole as activators to enhance nucleophilic attack.
  • Extended Coupling Times : Increasing reaction time to 3–5 minutes for sterically hindered phosphoramidites.
  • Capping Efficiency : Implementing rigorous capping steps (e.g., acetic anhydride/N-methylimidazole) to truncate failed sequences .

Data Analysis : Trityl monitoring during synthesis and PAGE analysis post-deprotection can quantify coupling yields.

What analytical techniques are most reliable for quantifying this compound purity and confirming structural integrity?

  • HPLC with UV Detection : Reverse-phase C18 columns (e.g., 0.1% TFA in water/acetonitrile gradient) to resolve impurities.
  • NMR Spectroscopy : ¹H/¹³C NMR to verify benzoyl group retention and sugar conformation (e.g., β-D-erythro-pentofuranosyl configuration) .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular ion peaks and detect degradation byproducts .

How can contradictory data on the antiviral efficacy of this compound between in vitro and in vivo models be resolved?

Discrepancies often arise from differences in metabolic activation (e.g., ddCTP levels in cells vs. tissues) or bioavailability. To address this:

  • Pharmacokinetic Profiling : Measure plasma and intracellular ddCTP levels using LC-MS/MS in animal models.
  • Tissue-Specific Delivery : Use nanoparticle encapsulation or prodrug strategies to enhance bioavailability in target tissues .

What methodologies are suitable for designing fluorescent probes using this compound-modified oligonucleotides?

Post-synthetic labeling can be achieved via:

  • 5'-Terminal Modification : Introducing a primary amine or thiol group during synthesis for conjugation with fluorophores (e.g., Cy5, FITC).
  • Internal Probes : Incorporating fluorescent base analogs (e.g., 2-aminopurine) during oligonucleotide synthesis.
    Validation : Fluorescence polarization assays or FRET-based quenching studies to confirm probe functionality .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.